C19H12O3

Description

C₁₉H₁₂O₃ is a molecular formula shared by multiple distinct compounds, ranging from high-performance polymers to bioactive small molecules. This section focuses on two primary categories:

Properties

IUPAC Name |

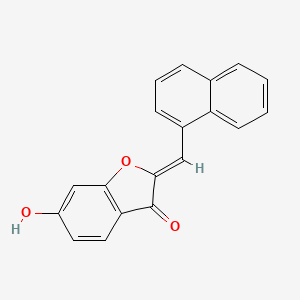

(2Z)-6-hydroxy-2-(naphthalen-1-ylmethylidene)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O3/c20-14-8-9-16-17(11-14)22-18(19(16)21)10-13-6-3-5-12-4-1-2-7-15(12)13/h1-11,20H/b18-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAJFCKUZXOBABE-ZDLGFXPLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)C4=C(O3)C=C(C=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The most widely reported method for synthesizing C₁₉H₁₂O₃ involves an aldol condensation between 4-hydroxybenzofuran-3(2H)-one (3) and 2-naphthaldehyde under basic conditions. The reaction proceeds via deprotonation of the active methylene group in 4-hydroxybenzofuran-3(2H)-one, followed by nucleophilic attack on the aldehyde carbonyl. The resulting enolate intermediate undergoes dehydration to form the α,β-unsaturated ketone framework.

Key optimization parameters include:

Workup and Purification

Post-reaction, the mixture is cooled to room temperature, and the precipitate is collected via vacuum filtration. The crude product is washed sequentially with water (until neutral pH) and recrystallized from a dimethylformamide (DMF)-water system (1:3 v/v) to yield pure C₁₉H₁₂O₃ as yellow crystals. Reported yields range from 67% to 80%, depending on the electron-donating/withdrawing nature of the aldehyde substituents.

Table 1: Representative Yields for C₁₉H₁₂O₃ Synthesis via Aldol Condensation

| Starting Aldehyde | Yield (%) | Melting Point (°C) |

|---|---|---|

| 2-Naphthaldehyde | 80 | 168–169 |

| 4-Methoxybenzaldehyde | 71 | >250 |

| 3-Bromobenzaldehyde | 73 | 178–179 |

Alternative Route: Nucleophilic Substitution with Bromoacetyl Intermediates

Preparation of 2-Bromoacetylnaphthalene

A complementary strategy involves the reaction of methyl 2-hydroxybenzoate with 2-bromoacetylnaphthalene in acetone under reflux. The bromoacetyl intermediate is synthesized via bromination of 2-acetylnaphthalene using phenyltrimethylammonium tribromide (PTAB) in diethyl ether.

Critical steps include:

Coupling Reaction and Cyclization

The bromoacetyl derivative reacts with methyl 2-hydroxybenzoate in acetone containing potassium carbonate (1.5 equivalents) at 80°C for 10 hours. The mechanism proceeds through nucleophilic displacement of bromide by the phenolic oxygen, followed by intramolecular cyclization to form the benzofuran ring.

Table 2: Reaction Conditions for Nucleophilic Substitution Route

Spectroscopic Characterization and Structural Validation

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR spectra of C₁₉H₁₂O₃ exhibit distinct resonances for the naphthylidene proton (δ 6.47–6.56 ppm, singlet) and the benzofuran aromatic system (δ 6.04–8.97 ppm). The ¹³C NMR confirms the carbonyl group at δ 181.8–182.0 ppm and the quaternary carbons of the fused ring system.

Elemental Analysis and Mass Spectrometry

Elemental composition aligns with theoretical values (Calcd for C₁₉H₁₂O₃: C, 76.18; H, 4.79. Found: C, 75.95; H, 4.52). High-resolution mass spectrometry (HRMS) displays a molecular ion peak at m/z 288.3020 [M+H]⁺.

Comparative Analysis of Synthetic Approaches

Yield and Scalability

The aldol condensation route offers higher yields (67–80%) compared to the nucleophilic substitution method (56–63%). However, the latter provides better regioselectivity for asymmetric substrates due to the directed ortho-metalation effect.

Environmental and Practical Considerations

-

Aldol Route : Requires stoichiometric base (NaOH), generating aqueous waste.

-

Nucleophilic Route : Utilizes recyclable acetone solvent but involves brominated intermediates.

Applications and Derivative Synthesis

C₁₉H₁₂O₃ serves as a precursor for herbicidal aurone derivatives via O-alkylation or C-acylation. Recent studies highlight its utility in photoinitiators for polymer chemistry, where the naphthyl group enhances light absorption at 365–405 nm .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 8-methoxybenz[a]anthracene-7,12-dione can undergo further oxidation to form various quinone derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Methanol, sulfuric acid, nucleophiles.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted benz[a]anthracene derivatives.

Scientific Research Applications

Chemistry: 8-methoxybenz[a]anthracene-7,12-dione is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.

Biology and Medicine: This compound is investigated for its potential biological activities, including anticancer properties. It is used in research to study the interactions of polycyclic aromatic hydrocarbons with biological systems .

Industry: In the industrial sector, 8-methoxybenz[a]anthracene-7,12-dione is used in the production of dyes and pigments. Its unique chemical structure allows for the development of materials with specific optical properties .

Mechanism of Action

The mechanism of action of 8-methoxybenz[a]anthracene-7,12-dione involves its interaction with cellular components, leading to various biological effects. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to cell death. The compound’s methoxy and dione groups play a crucial role in its reactivity and interactions with molecular targets .

Comparison with Similar Compounds

Polyether Ether Ketone (PEEK)

PEEK, with the repeating unit (C₁₉H₁₂O₃)ₙ , is a semi-crystalline thermoplastic polymer in the polyaryletherketone (PAEK) family. Its structure consists of aromatic benzene rings interconnected by ether (-O-) and ketone (-C=O) linkages, conferring exceptional thermal stability (Tg = 143°C, melting point = 343°C), chemical resistance, and mechanical strength . Applications span aerospace, automotive, medical implants, and electrical industries due to its durability under extreme conditions .

Small-Molecule Derivatives

C₁₉H₁₂O₃ also represents small organic compounds, such as:

- Hydroxyanigorufone : A phenylnaphthalene derivative isolated from Musa acuminata (banana plants), used as a reference standard in phytochemical research .

- 7-Hydroxy-3-(naphthalen-2-yl)-2H-chromen-2-one : A coumarin-based compound (MW = 288.3 g/mol) studied for its optical and pharmacological properties .

Comparison with Structurally Similar Polymers

PEKK (Polyetherketoneketone) vs. PEEK

| Property | PEKK [(C₁₃H₈O₃)ₙ] | PEEK [(C₁₉H₁₂O₃)ₙ] |

|---|---|---|

| Structure | Two ketone groups per repeat unit | One ketone group per repeat unit |

| Tg | 160–165°C | 143°C |

| Melting Point | 340°C | 343°C |

| Mechanical Strength | Higher stiffness and rigidity | Balanced toughness and flexibility |

| Chemical Resistance | Superior to PEEK in acidic environments | High resistance to organics, bases |

| Applications | Aerospace composites, high-stress parts | Medical devices, electrical insulation |

PEKK’s additional ketone group enhances rigidity and thermal stability, making it preferable for high-load applications, while PEEK’s balanced properties suit broader industrial use .

PEAK (Polyetherketone)

PAEK polymers like PEAK are structurally similar to PEEK but vary in ether-to-ketone ratios. PEAK is a broader category encompassing both PEEK and PEKK, with intermediate properties depending on synthesis parameters .

Comparison with Functionally Similar Small Molecules

Hydroxyanigorufone vs. 3'-Hydroxy-B-naphthoflavone

| Property | Hydroxyanigorufone | 3'-Hydroxy-B-naphthoflavone |

|---|---|---|

| Structure | Phenylnaphthalene derivative | Flavone derivative (naphthyl group) |

| Molecular Weight | 288.3 g/mol | 288.3 g/mol |

| Source | Natural (banana plants) | Synthetic or semi-synthetic |

| Applications | Phytochemical research, reference standard | Biological studies (e.g., enzyme inhibition) |

Both share the formula C₁₉H₁₂O₃ but differ in functional group arrangement, leading to distinct bioactivities and research applications .

Coumarin Derivatives (e.g., 7-Hydroxy-3-(naphthalen-2-yl)-2H-chromen-2-one)

These compounds exhibit fluorescence properties and are explored for sensor technologies and drug development. Unlike PEEK, their low molecular weight (288.3 g/mol) and solubility in organic solvents make them unsuitable for industrial applications but valuable in analytical chemistry .

Key Structural and Functional Differences

- Polymer vs.

- Isomerism : Despite identical formulas, structural isomers like Hydroxyanigorufone and 3'-Hydroxy-B-naphthoflavone exhibit divergent reactivities due to varying functional group positions .

- Synthesis Complexity : PEEK requires high-temperature polymerization (>300°C), whereas small molecules are synthesized via lower-energy reactions (e.g., NaBH(OAc)₃-catalyzed reductions) .

Q & A

Q. Q. How should researchers present spectral and crystallographic data for C19H12O3 in publications?

- Methodological Answer :

- Tables : Include NMR shifts (δ ppm), coupling constants (J), and IR bands with assignments.

- Figures : Depict crystal structures with thermal ellipsoids (30% probability) and hydrogen bonding networks.

- Supplementary Materials : Provide raw diffraction data (CIF files) and chromatograms to enable peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.